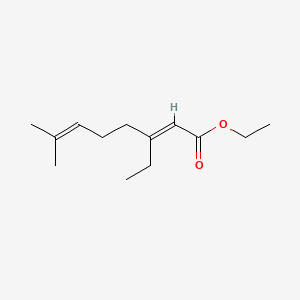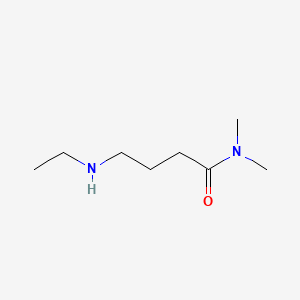
N,N-dimethyl-P,P-diphenylphosphinothioic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-P,P-diphenylphosphinothioic amide is an organophosphorus compound characterized by the presence of a phosphinothioic group bonded to a dimethylamino group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-P,P-diphenylphosphinothioic amide typically involves the reaction of diphenylphosphinothioic chloride with dimethylamine. The reaction is carried out in an inert atmosphere, often using solvents such as diethyl ether or tetrahydrofuran. The reaction conditions usually require low temperatures to prevent decomposition of the reactants and to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-P,P-diphenylphosphinothioic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinothioic amides.
Scientific Research Applications
N,N-Dimethyl-P,P-diphenylphosphinothioic amide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-P,P-diphenylphosphinothioic amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its phosphinothioic group can undergo redox reactions, affecting cellular redox states and signaling pathways.
Comparison with Similar Compounds
- N,N-Dimethyl-P,P-diphenylphosphinous amide
- N,N-Dimethyl-p-phenylenediamine dihydrochloride
Comparison: N,N-Dimethyl-P,P-diphenylphosphinothioic amide is unique due to its phosphinothioic group, which imparts distinct chemical reactivity compared to similar compounds. Its ability to undergo redox reactions and form stable complexes with metal ions sets it apart from other phosphinous amides and diamines.
Properties
CAS No. |
17513-68-7 |
|---|---|
Molecular Formula |
C14H16NPS |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-diphenylphosphinothioyl-N-methylmethanamine |
InChI |
InChI=1S/C14H16NPS/c1-15(2)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
LWSCOQLJATUVES-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


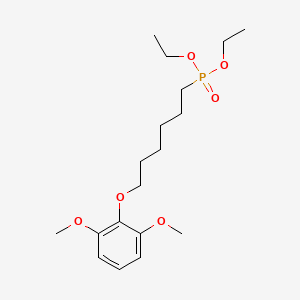




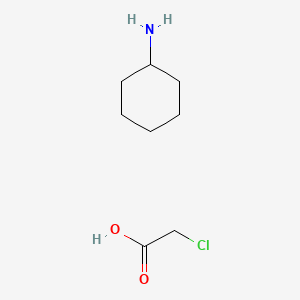
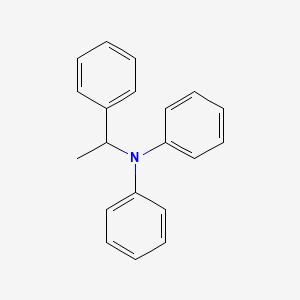



![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
